molecular formula C11H12O B7902323 4-(Cyclopent-1-en-1-yl)phenol

4-(Cyclopent-1-en-1-yl)phenol

Cat. No.: B7902323
M. Wt: 160.21 g/mol
InChI Key: SIJBXNWCQYSYLK-UHFFFAOYSA-N
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Description

4-(Cyclopent-1-en-1-yl)phenol is an organic compound with the molecular formula C11H12O and a molecular weight of 160.21 g/mol This compound features a phenol group substituted with a cyclopent-1-en-1-yl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopent-1-en-1-yl)phenol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentadiene with phenol in the presence of a catalyst to form the desired product . The reaction conditions often require elevated temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclopent-1-en-1-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Cyclopent-1-en-1-yl)phenol has diverse applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Cyclopent-1-en-1-yl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds and participate in electron transfer reactions, influencing biological pathways and enzyme activities. The cyclopent-1-en-1-yl group contributes to the compound’s unique structural properties, affecting its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its unique combination of a phenol group and a cyclopent-1-en-1-yl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(cyclopenten-1-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c12-11-7-5-10(6-8-11)9-3-1-2-4-9/h3,5-8,12H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJBXNWCQYSYLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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